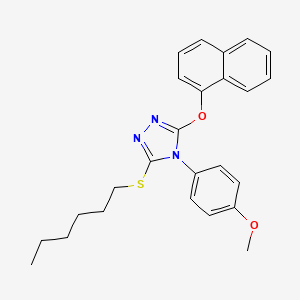
3-Hexylsulfanyl-4-(4-methoxyphenyl)-5-naphthalen-1-yloxy-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hexylsulfanyl-4-(4-methoxyphenyl)-5-naphthalen-1-yloxy-1,2,4-triazole is a complex organic compound that belongs to the class of 1,2,4-triazoles These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science
Méthodes De Préparation
The synthesis of 3-Hexylsulfanyl-4-(4-methoxyphenyl)-5-naphthalen-1-yloxy-1,2,4-triazole typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the triazole ring, followed by the introduction of the hexylsulfanyl, methoxyphenyl, and naphthalen-1-yloxy groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
3-Hexylsulfanyl-4-(4-methoxyphenyl)-5-naphthalen-1-yloxy-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
3-Hexylsulfanyl-4-(4-methoxyphenyl)-5-naphthalen-1-yloxy-1,2,4-triazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties, making it a subject of interest in drug discovery and development.
Medicine: Its unique structure allows it to interact with various biological targets, potentially leading to the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of 3-Hexylsulfanyl-4-(4-methoxyphenyl)-5-naphthalen-1-yloxy-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
3-Hexylsulfanyl-4-(4-methoxyphenyl)-5-naphthalen-1-yloxy-1,2,4-triazole can be compared with other similar compounds, such as:
3-Hexylsulfanyl-4-(4-methoxyphenyl)-5-(1-naphthyloxy)-1,2,4-triazole: This compound has a similar structure but may exhibit different chemical and biological properties due to variations in the substituent groups.
3-Hexylsulfanyl-4-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazole: The presence of additional methoxy groups can influence the compound’s reactivity and biological activity.
3-Hexylsulfanyl-4-(4-methoxyphenyl)-5-(2,4-dichlorophenyl)-1,2,4-triazole:
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Propriétés
Formule moléculaire |
C25H27N3O2S |
|---|---|
Poids moléculaire |
433.6 g/mol |
Nom IUPAC |
3-hexylsulfanyl-4-(4-methoxyphenyl)-5-naphthalen-1-yloxy-1,2,4-triazole |
InChI |
InChI=1S/C25H27N3O2S/c1-3-4-5-8-18-31-25-27-26-24(28(25)20-14-16-21(29-2)17-15-20)30-23-13-9-11-19-10-6-7-12-22(19)23/h6-7,9-17H,3-5,8,18H2,1-2H3 |
Clé InChI |
JYAFQVPCZBNNKZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCSC1=NN=C(N1C2=CC=C(C=C2)OC)OC3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


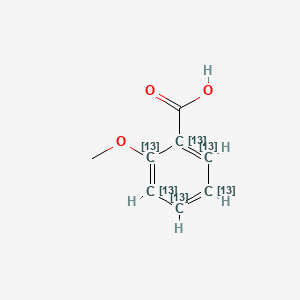

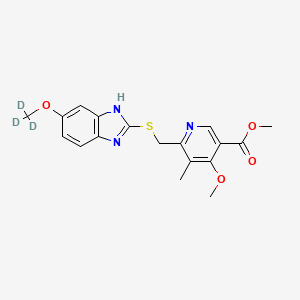

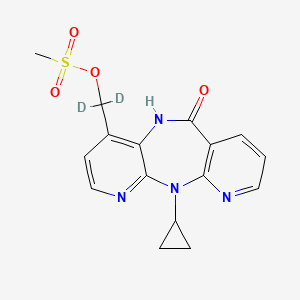

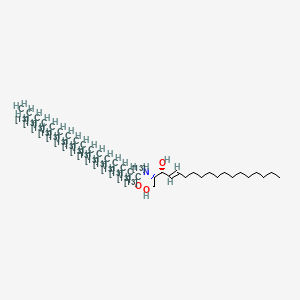
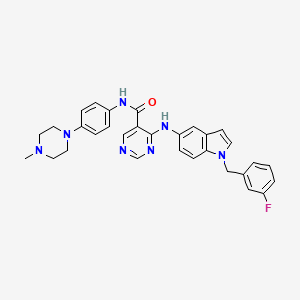
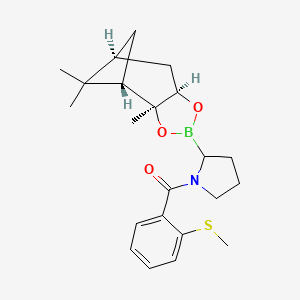

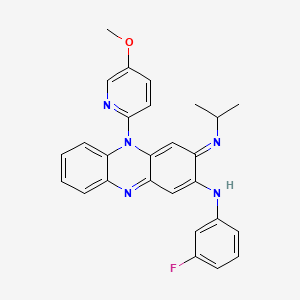
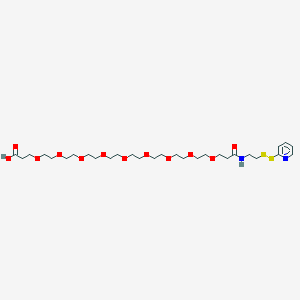
![(2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propyl-1-(trideuteriomethyl)pyrrolidine-2-carboxamide](/img/structure/B15143663.png)

